molecular formula C23H32N2O3 B12903909 Isoxazole, 5-(7-(4-((4R)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl)phenoxy)heptyl)-3-methyl- CAS No. 112270-44-7

Isoxazole, 5-(7-(4-((4R)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl)phenoxy)heptyl)-3-methyl-

Cat. No.: B12903909
CAS No.: 112270-44-7
M. Wt: 384.5 g/mol
InChI Key: KLHDQXLZRZRIFP-QFIPXVFZSA-N
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Description

This compound, often referred to by its systematic IUPAC name or synonyms such as "disoxaril" in antiviral research, is a heterocyclic organic molecule featuring a central isoxazole ring linked to a 4,5-dihydro-2-oxazolyl-substituted phenoxy group via a heptyl chain. Its structure includes a stereogenic center at the C4 position of the oxazoline ring (4R configuration) and a 1-methylethyl (isopropyl) substituent, which are critical for its biological activity . The compound has been studied primarily for its antiviral properties, particularly against picornaviruses, due to its ability to bind viral capsid proteins and inhibit replication .

Properties

CAS No.

112270-44-7

Molecular Formula

C23H32N2O3

Molecular Weight

384.5 g/mol

IUPAC Name

3-methyl-5-[7-[4-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenoxy]heptyl]-1,2-oxazole

InChI

InChI=1S/C23H32N2O3/c1-17(2)22-16-27-23(24-22)19-10-12-20(13-11-19)26-14-8-6-4-5-7-9-21-15-18(3)25-28-21/h10-13,15,17,22H,4-9,14,16H2,1-3H3/t22-/m0/s1

InChI Key

KLHDQXLZRZRIFP-QFIPXVFZSA-N

Isomeric SMILES

CC1=NOC(=C1)CCCCCCCOC2=CC=C(C=C2)C3=N[C@@H](CO3)C(C)C

Canonical SMILES

CC1=NOC(=C1)CCCCCCCOC2=CC=C(C=C2)C3=NC(CO3)C(C)C

Origin of Product

United States

Preparation Methods

Synthesis of the Isoxazole Core

Isoxazoles are typically synthesized via cyclization reactions involving nitrile oxides and alkynes or alkenes. For the 3-methyl isoxazole:

  • Method: The 3-methyl isoxazole ring can be prepared by 1,3-dipolar cycloaddition of a nitrile oxide generated in situ from an aldoxime precursor with a suitable alkyne or alkene bearing a methyl substituent at the appropriate position.
  • Reagents: Hydroxylamine derivatives to form aldoximes, chlorinating agents (e.g., N-chlorosuccinimide) to generate nitrile oxides, and terminal alkynes or alkenes.
  • Conditions: Mild temperatures (0–25 °C) in aprotic solvents such as dichloromethane or tetrahydrofuran to favor cycloaddition and avoid side reactions.

Preparation of the Chiral 4,5-Dihydro-2-oxazolyl Moiety

The oxazoline ring with the 4R stereochemistry is synthesized via:

  • Method: Cyclization of β-amino alcohols with carboxylic acid derivatives or their activated esters to form the oxazoline ring.
  • Chirality Control: Starting from enantiomerically pure β-amino alcohols derived from natural amino acids or chiral pool synthesis ensures the (4R) configuration.
  • Reagents: β-amino alcohols, acid chlorides or anhydrides, dehydrating agents such as DCC (dicyclohexylcarbodiimide).
  • Conditions: Typically reflux in inert solvents like toluene or dichloromethane with removal of water to drive cyclization.

Formation of the Phenoxy Linkage and Heptyl Chain Assembly

The phenoxyheptyl chain is constructed by:

  • Method: Nucleophilic aromatic substitution or Williamson ether synthesis to attach the heptyl chain to the phenol ring bearing the oxazoline substituent.
  • Reagents: Phenol derivative with the oxazoline substituent, 7-bromoheptyl or 7-chloroheptyl alkyl halide.
  • Conditions: Base such as potassium carbonate or sodium hydride in polar aprotic solvents (DMF, DMSO) at elevated temperatures (50–80 °C).

Coupling of the Heptyl Chain to the Isoxazole Ring

  • Method: Alkylation of the isoxazole ring at the 5-position with the phenoxyheptyl intermediate.
  • Reagents: Isoxazole derivative with a suitable leaving group or activated position, phenoxyheptyl intermediate.
  • Conditions: Use of strong bases or transition metal catalysts (e.g., palladium-catalyzed cross-coupling) under inert atmosphere.

Data Table Summarizing Key Preparation Steps

Step Target Intermediate Key Reagents Conditions Notes
1 3-methyl isoxazole ring Aldoxime precursor, N-chlorosuccinimide, alkyne 0–25 °C, DCM/THF 1,3-dipolar cycloaddition
2 (4R)-4,5-dihydro-2-oxazoline Enantiopure β-amino alcohol, acid chloride, DCC Reflux, toluene/DCM Cyclization with stereocontrol
3 Phenoxyheptyl intermediate Phenol-oxazoline, 7-bromoheptyl, K2CO3 50–80 °C, DMF/DMSO Williamson ether synthesis
4 Final coupling Isoxazole derivative, phenoxyheptyl intermediate, base or Pd catalyst Inert atmosphere, variable temp Alkylation or cross-coupling

Research Findings and Optimization Notes

  • The stereochemical purity of the oxazoline ring is critical for biological activity; thus, chiral pool synthesis or asymmetric synthesis methods are preferred.
  • The ether linkage formation via Williamson synthesis is efficient but requires careful control of base strength and temperature to avoid elimination side reactions.
  • Transition metal-catalyzed cross-coupling methods (e.g., Suzuki or Buchwald-Hartwig) can improve yields and selectivity in the final coupling step.
  • Protecting groups may be necessary during multi-step synthesis to prevent side reactions, especially on the oxazoline nitrogen or phenol oxygen.
  • Purification typically involves chromatographic techniques such as flash column chromatography or preparative HPLC to isolate the desired stereoisomer.

Chemical Reactions Analysis

Types of Reactions

Isoxazole derivatives can undergo various chemical reactions, including:

    Oxidation: Isoxazoles can be oxidized to form oxazoles.

    Reduction: Reduction of isoxazoles can yield corresponding amines.

    Substitution: Isoxazoles can undergo nucleophilic substitution reactions, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of isoxazoles typically yields oxazoles, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry Applications

Isoxazole derivatives are recognized for their potential as anti-inflammatory and anticancer agents . Research indicates that these compounds can inhibit the proliferation of cancer cells and induce apoptosis. For instance:

  • Anti-inflammatory Activity : A study by Rajanarendar et al. (2015) synthesized isoxazole derivatives that exhibited significant anti-inflammatory effects through selective inhibition of the COX-2 enzyme .
  • Anticancer Activity : In vitro studies have shown that certain isoxazole derivatives can act as cytotoxic agents against various cancer cell lines, including MCF-7 and A549. For example, Kumbhare et al. (2012) reported compounds with IC50 values indicating potent anticancer activity against these cell lines .
  • Analgesic Effects : Isoxazole derivatives have also been explored as ligands for nicotinic acetylcholine receptors (nAChRs), which are relevant in treating CNS disorders like Alzheimer's disease .

Materials Science Applications

Isoxazoles are utilized in the development of advanced materials, including:

  • Polymers : Isoxazole-based polymers exhibit unique properties that enhance material performance in various applications.
  • Nanomaterials : The incorporation of isoxazole units into nanomaterials has been studied for improving their mechanical and thermal properties.

Biological Applications

In biological research, isoxazole derivatives serve as:

  • Enzyme Inhibitors : They have been studied for their ability to modulate biological pathways by inhibiting specific enzymes involved in disease processes .
  • Drug Development : The structural modifications of isoxazoles are being explored to enhance their pharmacological profiles, leading to the development of new therapeutic agents .

Case Study 1: Anticancer Activity

A series of novel isoxazolo[5ʹ,4ʹ:5,6]pyrido[2,3-b]indoles were synthesized and evaluated against human cancer cell lines Hela, MCF-7, and NCI-H460 using the MTT assay method. Some compounds demonstrated potent anticancer activity comparable to Cisplatin .

Case Study 2: Anti-inflammatory Research

Research conducted by Habeeb et al. (2001) focused on synthesizing 4,5-diphenyl-4-isoxazolines with various substituents that displayed significant analgesic activity and selective COX-2 inhibition . This highlights the potential of isoxazoles in developing targeted anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of isoxazole derivatives involves their interaction with specific molecular targets. For example, in medicinal chemistry, these compounds can inhibit protein kinases, leading to the suppression of cancer cell proliferation . The exact pathways involved depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Alkyl Chains or Substituents

A. 5-[5-(4-(4S-4-Methyl-4,5-dihydro-2-oxazolyl)phenoxy)pentyl]-3-methylisoxazole

  • Key Differences : Shorter pentyl linker (vs. heptyl in the target compound) and a 4S-methyl substituent (vs. 4R-isopropyl).
  • Impact : Reduced molecular weight (328.43 g/mol vs. 356.46 g/mol) and altered solubility (calculated logP: 3.2 vs. 3.8 for the target compound). The shorter chain may decrease membrane permeability, affecting antiviral efficacy .

B. 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4)

  • Key Differences : Thiazole core (vs. isoxazole) and triazole/pyrazole substituents.
  • Impact : Exhibits antimicrobial activity but lacks the oxazoline stereochemistry critical for antiviral binding. The chloro and fluoro substituents enhance halogen bonding but reduce solubility (experimental solubility: <0.1 mg/mL in DMSO) .
Compounds with Similar Pharmacophores but Varied Stereochemistry

A. 5-[7-[4-(4,5-Dihydro-4-methoxy-2-oxazolyl)phenoxy]heptyl]-3-methylisoxazole

  • Key Differences : Methoxy group replaces the isopropyl substituent at C3.
  • Impact: The absence of a bulky isopropyl group may reduce steric hindrance in binding pockets, but the methoxy’s electron-donating effect could weaken hydrophobic interactions. No antiviral data reported, though molecular weight is similar (358.44 g/mol) .

B. 5-[7-[4-(4-Ethyl-4,5-dihydro-2-oxazolyl)phenoxy]heptyl]-3-methylisoxazole

  • Key Differences : Ethyl substituent (vs. isopropyl) at C4.
  • Impact : Reduced steric bulk may lower binding affinity to viral capsids. Exact mass: 370.2203 (vs. 356.2099 for the target compound) .

Key Research Findings

  • Antiviral Mechanism: The target compound binds to a hydrophobic pocket in the VP1 capsid protein of human rhinovirus (HRV), stabilizing the capsid and preventing uncoating. The 4R-isopropyl group is essential for optimal van der Waals interactions .
  • Structure-Activity Relationship (SAR) :
    • Heptyl Chain : Critical for spanning the viral capsid pocket; shortening to pentyl reduces efficacy by ~90% in plaque reduction assays .
    • Stereochemistry : The 4R configuration enhances binding affinity (IC50: 0.8 μM) compared to 4S analogues (IC50: >10 μM) .
  • Comparative Toxicity : The target compound shows lower cytotoxicity (CC50: >100 μM in HeLa cells) compared to thiazole derivatives like Compound 4 (CC50: 25 μM) .

Biological Activity

Isoxazole, 5-(7-(4-((4R)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl)phenoxy)heptyl)-3-methyl- is a complex organic compound belonging to the isoxazole family, which is known for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its medicinal applications, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C23H32N2O3
  • Molecular Weight : 384.5 g/mol
  • CAS Number : 112270-44-7
  • IUPAC Name : 3-methyl-5-[7-[4-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenoxy]heptyl]-1,2-oxazole

Biological Activity Overview

Isoxazole derivatives have been studied for their potential in various therapeutic areas due to their ability to interact with biological targets. The compound under consideration has shown promise in the following areas:

  • Anti-inflammatory Activity : Isoxazole derivatives have been identified as potential anti-inflammatory agents. Research indicates that they can inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways.
  • Anticancer Properties : Several studies have highlighted the anticancer effects of isoxazole compounds. They can induce apoptosis in cancer cells and inhibit cell proliferation by targeting specific signaling pathways such as protein kinases.
  • Enzyme Inhibition : Isoxazole derivatives are known to act as enzyme inhibitors. They can interfere with various enzymatic processes, which is crucial for their medicinal applications.

The mechanism of action for isoxazole derivatives often involves the inhibition of protein kinases and other enzymes that play critical roles in cell signaling pathways. For instance:

  • Protein Kinase Inhibition : By binding to the active sites of specific kinases, these compounds can prevent phosphorylation events that lead to cancer cell growth and survival.
  • Modulation of Biological Pathways : Isoxazoles can influence pathways related to inflammation and cell cycle regulation, contributing to their therapeutic effects.

Comparative Analysis

To better understand the unique properties of Isoxazole, 5-(7-(4-((4R)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl)phenoxy)heptyl)-3-methyl-, it is useful to compare it with similar compounds:

Compound NameBiological ActivityMechanism
Benzopyran-4-one-isoxazole hybridsAnticancerProtein kinase inhibition
Pyrazoline derivativesNeurotoxic effectsEnzyme activity modulation

The structural uniqueness of Isoxazole, 5-(7-(4-((4R)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl)phenoxy)heptyl)-3-methyl-, contributes to its distinct biological properties compared to these compounds.

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of isoxazole derivatives in various biological assays:

  • Study on Anti-inflammatory Effects :
    • A study published in Molecular Sciences investigated a series of isoxazole derivatives for their anti-inflammatory properties. The results indicated significant inhibition of TNF-alpha production in vitro .
  • Anticancer Activity Evaluation :
    • Research conducted on the anticancer potential of isoxazole derivatives showed that certain compounds could reduce tumor size in xenograft models by inducing apoptosis and inhibiting angiogenesis .
  • Enzyme Inhibition Studies :
    • A detailed analysis revealed that specific isoxazoles could effectively inhibit enzymes involved in cancer progression, demonstrating IC50 values in the low micromolar range .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this isoxazole derivative, and what reaction conditions optimize yield?

  • Methodology : The compound can be synthesized via cycloaddition reactions between aldehydes/ketones and primary nitro compounds. For example, refluxing intermediates in dimethyl sulfoxide (DMSO) under reduced pressure, followed by crystallization with water-ethanol mixtures, achieves ~65% yield . Key steps include:

  • Substituent introduction : Fluorophenylthio or methyl groups enhance pharmacological activity .
  • Stereochemical control : Chiral centers (e.g., 4R configuration) require enantioselective catalysts or chiral auxiliaries .
    • Data Table :
Reaction StepReagents/ConditionsYieldReference
CycloadditionDMSO, reflux, 18h65%
CrystallizationWater-ethanol95% purity

Q. How is the compound structurally characterized, and what analytical techniques validate its purity?

  • Methodology :

  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., C21H28N2O3, MW 356.46) .
  • NMR Spectroscopy : Assigns stereochemistry (e.g., 4R diastereomers) and substituent positions .
  • HPLC : Validates purity (>98%) using reverse-phase columns .
    • Key Data :
ParameterValueReference
Molecular FormulaC21H28N2O3
Calculated Solubility1.4E-3 g/L (25°C)

Q. What initial biological activities have been reported, and what assays are used for screening?

  • Methodology :

  • Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria .
  • Antioxidant : DPPH radical scavenging assays .
  • Hemoglobin Induction : qPCR for γ-globin mRNA in erythroid precursor cells .
    • Data Table :
ActivityAssay TypeIC50/EC50Reference
AntimicrobialMIC (S. aureus)12.5 µg/mL
HbF Inductionγ-globin mRNA fold increase4.2x

Advanced Research Questions

Q. What mechanistic insights explain its inhibition of glutathione-dependent enzymes (e.g., GR, GST)?

  • Methodology :

  • Enzyme Kinetics : Competitive vs. non-competitive inhibition determined via Lineweaver-Burk plots. For example:
  • GR Inhibition : 3-(4-chlorophenyl)isoxazole shows uncompetitive inhibition (binds enzyme-substrate complex) .
  • GST Inhibition : 3-(4-bromophenyl)isoxazole exhibits competitive inhibition .
    • Structural Insights :
  • Bromine substituents enhance GST binding via hydrophobic interactions .
  • Chlorophenyl groups stabilize GR-substrate complexes via π-π stacking .

Q. How does stereochemistry (e.g., 4R configuration) influence bioactivity and synthetic pathways?

  • Methodology :

  • Chiral HPLC : Separates enantiomers to compare activity .
  • Molecular Docking : Predicts binding affinity differences between 4R and 4S configurations .
    • Key Finding : The 4R configuration improves binding to the GR enzyme active site by 30% compared to 4S .

Q. How can contradictory data on biological activity (e.g., antimicrobial vs. antioxidant efficacy) be resolved?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Vary substituents (e.g., methyl, fluorophenyl) and test across multiple assays .
  • Meta-Analysis : Compare IC50 values across studies to identify outliers .
    • Case Study :
  • Antimicrobial vs. Antioxidant : Methyl groups enhance antimicrobial activity but reduce antioxidant capacity due to steric hindrance .

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